molecular formula C28H28ClN3O5 B15153320 Methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B15153320
M. Wt: 522.0 g/mol
InChI Key: OILMHCLQRMINCW-UHFFFAOYSA-N
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Description

This compound is characterized by its unique molecular structure, which includes a benzoylpiperazine moiety and a chloromethylphenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(4-BENZOYLPIPERAZIN-1-YL)BENZOIC ACID: This involves the reaction of piperazine with benzoyl chloride in the presence of a base such as triethylamine.

    Formation of 3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride, followed by the reaction with 3-aminobenzoic acid.

    Esterification: The final step involves the esterification of the two intermediate compounds using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Methoxy derivatives.

Scientific Research Applications

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety may interact with receptors or enzymes, while the chloromethylphenoxyacetamido group can form hydrogen bonds or hydrophobic interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-((2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL)AMINO)BENZOATE
  • METHYL 4-CHLORO-2-((ETHOXYCARBONYL)AMINO)BENZOATE
  • METHYL 2-((2-CHLORO-4-NITROBENZOYL)AMINO)BENZOATE

Uniqueness

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H28ClN3O5

Molecular Weight

522.0 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C28H28ClN3O5/c1-19-16-22(29)9-11-25(19)37-18-26(33)30-23-17-21(28(35)36-2)8-10-24(23)31-12-14-32(15-13-31)27(34)20-6-4-3-5-7-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,30,33)

InChI Key

OILMHCLQRMINCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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